molecular formula C12H15N B2359201 2,2-Dimethyl-3-(4-methylphenyl)propanenitrile CAS No. 1228309-86-1

2,2-Dimethyl-3-(4-methylphenyl)propanenitrile

Cat. No.: B2359201
CAS No.: 1228309-86-1
M. Wt: 173.259
InChI Key: JRWQWHLMLRRZGT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methylphenyl)propanenitrile is an organic compound with the molecular formula C12H15N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is part of a propanenitrile structure. This compound is also known by its CAS number 1228309-86-1.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-(4-methylphenyl)propanenitrile can be synthesized through a multi-step process. One common method involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid.

    Reduction: Formation of 2,2-Dimethyl-3-(4-methylphenyl)propanamine.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2,2-Dimethyl-3-(4-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanenitrile: A simpler nitrile compound with similar structural features but lacking the aromatic ring.

    3-(4-Methylphenyl)propanenitrile: Similar structure but without the dimethyl substitution on the propanenitrile moiety.

Uniqueness

2,2-Dimethyl-3-(4-methylphenyl)propanenitrile is unique due to the presence of both the dimethyl and aromatic substitutions, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQWHLMLRRZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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